Trihydrochlorure de benzène-1,2,3,4,5,6-hexaamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

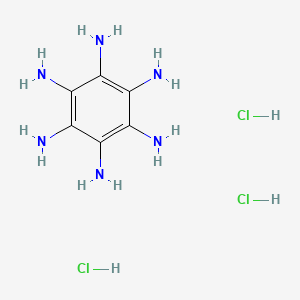

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, also known as hexaaminobenzene trihydrochloride, is an aromatic hydrocarbon derivative. It is characterized by the presence of six amino groups attached to a benzene ring, with three hydrochloride ions associated with it. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Applications De Recherche Scientifique

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the preparation of metal complexes and catalysts.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and high-performance polymers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can be synthesized through the reaction of benzene with chloramine under controlled conditions. The process involves the following steps:

Formation of Benzenehexamine: Benzene reacts with chloramine to form benzenehexamine.

Formation of Trihydrochloride Salt: The benzenehexamine is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves the use of large-scale reactors where benzene and chloramine are reacted under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the trihydrochloride salt .

Types of Reactions:

Oxidation: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: This compound can also be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of benzenehexamine.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted benzene derivatives with different functional groups.

Mécanisme D'action

The mechanism of action of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Hexaaminobenzene: Similar structure but without the hydrochloride ions.

Benzenehexamine: The base compound without the trihydrochloride form.

Aminobenzene Derivatives: Compounds with fewer amino groups attached to the benzene ring

Uniqueness: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride is unique due to the presence of six amino groups and three hydrochloride ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .

Activité Biologique

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, commonly referred to as hexaaminobenzene trihydrochloride, is an aromatic compound characterized by six amino groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological applications.

Chemical Structure and Properties

- Molecular Formula : C6H12N6·3HCl

- Molecular Weight : 168.2 g/mol

- Appearance : White or light yellow crystalline powder

- Density : Approximately 1.631 g/cm³

The high degree of substitution with amino groups significantly enhances the reactivity of hexaaminobenzene compared to other aromatic amines. The amino groups can participate in hydrogen bonding and coordination chemistry, making this compound a versatile reagent in both organic synthesis and medicinal chemistry.

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride exhibits its biological activity primarily through the following mechanisms:

- Coordination Chemistry : The amino groups can form coordination complexes with metal ions. This property is exploited in catalysis and the synthesis of metal-organic frameworks.

- Nucleophilic Substitution : The compound acts as a nucleophile in various substitution reactions, facilitating the formation of new chemical bonds.

- Biological Interactions : The structure allows for interactions with biomolecules such as proteins and nucleic acids, which may lead to biological effects that are currently under investigation.

Applications in Scientific Research

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has been utilized in various research applications:

- Synthesis of Biologically Active Compounds : It serves as an intermediate in the development of pharmaceuticals and other biologically active molecules.

- Coordination Complexes : The compound is used to create metal complexes that have applications in catalysis and materials science.

- Enzyme Studies : Its ability to interact with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of benzene-1,2,3,4,5,6-hexaamine trihydrochloride:

- Toxicological Studies : Research indicates that exposure to benzene derivatives can lead to hematotoxicity. Hexaaminobenzene's structure may influence its toxicity profile compared to simpler benzene derivatives .

- Drug Development : Investigations into its pharmacokinetics have revealed potential pathways for drug targeting due to its ability to form stable complexes with biological targets .

- Metal Complex Formation : A study demonstrated that hexaaminobenzene can form flexible cages with copper(II) ions. These complexes exhibited variable coordination modes and showed promise for applications in drug delivery systems .

Comparative Analysis

| Compound | Structure Characteristics | Applications |

|---|---|---|

| Benzene-1,2,3-triamine | Three amino groups | Intermediate in drug synthesis |

| Benzenehexamine | Six amino groups; no hydrochloride | Catalysis and coordination chemistry |

| Hexamethylenetetramine | Four nitrogen atoms but different structure | Antimicrobial applications |

Propriétés

IUPAC Name |

benzene-1,2,3,4,5,6-hexamine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMGTBVYGZGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.